1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate
Description
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 2. This compound belongs to a class of pyridine derivatives widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitor synthesis. Its structure combines a partially saturated pyridine ring fused with a pyrazole moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2,3-dihydropyrazolo[3,4-c]pyridine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-9-7-14-6-5-8(9)10(15-16)11(17)19-4/h5-7,10,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDHXHPOGCVEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113770 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-72-6 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, methyl 4-oxopiperidine-3-carboxylate hydrochloride is treated with Boc anhydride in the presence of sodium bicarbonate or triethylamine. For example, a 99% yield was achieved using dichloromethane and saturated aqueous sodium bicarbonate at room temperature for 21 hours. Similar conditions could be adapted for the pyrazolo[3,4-c]pyridine core, where the secondary amine undergoes BOC protection.
Key variables include:
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Base selection : Sodium carbonate or triethylamine neutralizes HCl byproducts.
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Solvent systems : Tetrahydrofuran (THF)-water mixtures or dichloromethane-methanol combinations are common.
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Temperature : Reactions often proceed at 0°C to room temperature to minimize side reactions.
Esterification and Carboxylate Functionalization
The methyl ester group is typically introduced via esterification of a carboxylic acid precursor or through direct alkylation. For example, methyl 4-oxopiperidine-3-carboxylate hydrochloride is synthesized via HCl-mediated esterification of the corresponding acid. In the context of pyrazolo[3,4-c]pyridine, this step would involve esterifying a carboxylic acid at the 3-position of the heterocycle.
Stepwise vs. One-Pot Approaches
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Stepwise method : Sequential BOC protection followed by esterification (or vice versa) ensures regioselectivity. For instance, methyl 4-oxopiperidine-3-carboxylate hydrochloride undergoes BOC protection in dichloromethane with triethylamine, yielding 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in 76–100% yields.
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One-pot method : Concurrent protection and esterification may reduce purification steps but require precise stoichiometry.
Cyclization Strategies for Pyrazolo[3,4-c]pyridine Core
The fused pyrazolo-pyridine system is constructed via cyclization reactions. While specific data for 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine is scarce, analogous pyrazole syntheses suggest viable routes:
[3+2] Cycloaddition
Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form pyrazole rings. For example, a β-keto ester could react with hydrazine to generate the pyrazole moiety, followed by cyclization to form the pyridine ring.
Intramolecular Condensation
A pre-functionalized precursor with adjacent amine and carbonyl groups may undergo acid- or base-catalyzed cyclization. This method is exemplified in piperidone syntheses, where keto esters cyclize under thermal or catalytic conditions.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate in hexane (e.g., 5–10% ethyl acetate). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
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¹H NMR : BOC tert-butyl groups appear as singlets near δ 1.47 ppm, while methyl ester protons resonate at δ 3.77 ppm.
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MS : Molecular ion peaks (e.g., m/z 258 [M+H]⁺) confirm molecular weight.
Comparative Analysis of Synthetic Routes
The table below summarizes reaction conditions and yields from analogous syntheses:
Challenges and Mitigation Strategies
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Regioselectivity : Competing reaction pathways may lead to regioisomers. Using bulky bases (e.g., triethylamine) or low temperatures suppresses undesired substitutions.
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Solubility : Polar aprotic solvents (THF, DMF) enhance solubility of intermediates.
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Scale-up : Batch processes with controlled addition rates minimize exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate with structurally related compounds, emphasizing differences in substituents, molecular weight, synthesis routes, and applications.
Key Structural and Functional Differences
Core Heterocycle Variations :
- The target compound’s dihydro-pyrazolo[3,4-c]pyridine core offers partial saturation, enhancing conformational flexibility compared to fully aromatic analogs like pyrazolo[3,4-b]pyridine .
- Imidazo-pyrrolopyridine derivatives (e.g., 2c ) exhibit tricyclic systems but suffer from low synthetic yields (9%) due to competing pathways .
Substituent Effects :
- tert-Butyl esters improve metabolic stability and solubility, as seen in multiple analogs .
- Fluoro substituents (e.g., in HB613 and 10117392 ) enhance binding to hydrophobic enzyme pockets and improve bioavailability .
Synthetic Accessibility :
- Alkylation with NaH/THF (e.g., 5-tert-Butyl 3-ethyl... ) provides a robust route for introducing branched substituents .
- Electron-withdrawing groups (e.g., nitro in 2b ) accelerate cyclization but may complicate purification .
Commercial Viability :
- Pyrrolidine-pyridine hybrids (e.g., HB613 ) are priced at $400/g, reflecting their niche applications in early-stage drug discovery .
Research Findings and Trends
- Medicinal Chemistry : Pyrazolo-pyridine dicarboxylates are prioritized for their dual roles as kinase inhibitors and PROTAC (Proteolysis-Targeting Chimera) components .
- Crystallography : Tetrahydro-pyrazolo[4,3-c]pyridine derivatives (e.g., 5-tert-Butyl... ) are well-characterized via single-crystal X-ray studies, aiding in structure-based drug design .
- Synthetic Challenges : Low yields in tricyclic systems (e.g., 2c ) highlight the need for optimized conditions, such as DBU-mediated reactions .
Biological Activity
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H17N3O4
- Molecular Weight : 277.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies suggest that pyrazolo derivatives can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs) and disrupting cell wall synthesis.
- Antiviral Properties : Some derivatives within the pyrazolo family have shown efficacy against viral infections, potentially through inhibition of viral replication processes.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings indicate that the compound may be a promising candidate for further development as an antibiotic agent.
Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of certain viruses. For instance, a study reported:
- Herpes Simplex Virus (HSV) : The compound demonstrated an IC50 value of 5 µM against HSV in Vero cell assays.
This suggests potential for development as an antiviral medication.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of the compound against multi-drug resistant strains. The study utilized a series of agar diffusion tests and found that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics.
Case Study 2: Safety Profile Assessment
A toxicity assessment was conducted using primary human hepatocytes to evaluate the safety profile of the compound. Results indicated no significant cytotoxicity at concentrations up to 100 µM after 72 hours of exposure, suggesting a favorable safety margin for potential therapeutic use.
Q & A
Q. What are the standard synthetic routes for preparing 1-tert-butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate?
The synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. A common strategy includes:
Condensation : Reacting tert-butyl and methyl-protected intermediates with substituted pyridines under basic conditions (e.g., K₂CO₃ in DMF) .
Cyclization : Using hydrazine hydrate in methanol/ethanol to form the pyrazolo-pyridine core, though yields may vary due to competing side reactions .
Protection/Deprotection : Selective removal of tert-butyl groups with TFA or HCl in dioxane to isolate intermediates .
Key challenges include controlling regioselectivity and minimizing ester hydrolysis.
Q. How is the compound characterized using spectroscopic methods?
Routine characterization includes:
- ¹H/¹³C NMR : Assign peaks based on coupling constants and integration ratios. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- IR Spectroscopy : Confirm ester carbonyl stretches at 1700–1750 cm⁻¹ and pyrazole/pyridine ring vibrations .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 337.2) with <5 ppm error .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Recent advances integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:
- Reaction Path Search : Identify low-energy transition states for cyclization steps, reducing trial-and-error experimentation .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to improve yields by 15–20% .
- Regioselectivity Modeling : Use Fukui indices to predict nucleophilic/electrophilic sites in intermediates .
For example, ICReDD’s workflow combines computational screening with experimental validation to accelerate reaction design .
Q. How should researchers address conflicting data in structural elucidation (e.g., NMR vs. X-ray)?
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:
- Variable-Temperature NMR : Detect conformational changes (e.g., tert-butyl rotation) by analyzing peak splitting at −40°C to 80°C .
- Single-Crystal X-ray Diffraction : Resolve ambiguities by determining bond lengths/angles (e.g., C–N bond at 1.34 Å vs. 1.38 Å in NMR-predicted structures) .
- Solid-State vs. Solution State : Compare XRD data with NOESY/ROESY NMR to identify intermolecular interactions .
Q. What experimental adjustments are needed when cyclization reactions fail (e.g., hydrazine-based steps)?
Failed cyclizations (common in pyrazolo-pyridine systems ) require troubleshooting:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to lower activation energy.
- Alternative Reagents : Replace hydrazine with semicarbazide or thiosemicarbazide to favor 6-membered ring formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 30 min while improving yield by 25% .
Q. How can researchers analyze substituent effects on the compound’s stability and reactivity?
Systematic studies involve:
- Electron-Withdrawing Groups (EWGs) : Introduce nitro or trifluoromethyl groups at the pyridine 4-position to enhance electrophilicity (confirmed by Hammett σ⁺ values) .
- Steric Effects : Compare tert-butyl vs. isopropyl groups; bulky substituents reduce hydrolysis rates by 50% .
- Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., ester cleavage products) .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound?
- Strict Anhydrous Conditions : Use molecular sieves for solvents and glovebox techniques for moisture-sensitive steps .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction parameters in real time .
- Batch-to-Batch Analysis : Use LC-MS to verify purity (>98%) and quantify byproducts (e.g., decarboxylated species) .
Q. How can researchers leverage structural analogs to infer biological or catalytic properties?
- SAR Studies : Compare with analogs like diethyl pyrazole-3,5-dicarboxylate (CID 1987876) to correlate ester substituents with activity .
- Docking Simulations : Model interactions with target proteins (e.g., kinases) using PyMOL or AutoDock, focusing on the pyridine N-atom’s role in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
